![molecular formula C27H21N3O2S B399716 N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B399716.png)
N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with an ethyl group, a naphthalenyl group, and a benzoxazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the naphthalenyl group, and the final coupling with the benzamide core. One common synthetic route involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of Naphthalenyl Group: The naphthalenyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Coupling with Benzamide Core: The final step involves the coupling of the benzoxazole-naphthalenyl intermediate with 4-ethylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or the benzoxazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
N-(1-naphthalen-1-yl-ethyl)-4-trifluoromethyl-benzamide: This compound shares a similar benzamide core but differs in the presence of a trifluoromethyl group instead of the benzoxazole moiety.
2-(4-ethyl-naphthalen-1-yl)-2-nitro-indan-1,3-dione: This compound has a similar naphthalenyl group but differs in the presence of a nitro-indan-1,3-dione structure.
Uniqueness
N-(4-ethylbenzoyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea is unique due to its combination of a benzamide core, a benzoxazole ring, and a naphthalenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C27H21N3O2S |
|---|---|
分子量 |
451.5g/mol |
IUPAC名 |
4-ethyl-N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C27H21N3O2S/c1-2-17-10-12-19(13-11-17)25(31)30-27(33)28-20-14-15-24-23(16-20)29-26(32-24)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2H2,1H3,(H2,28,30,31,33) |
InChIキー |
PTJLHEDHOVIKOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54 |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




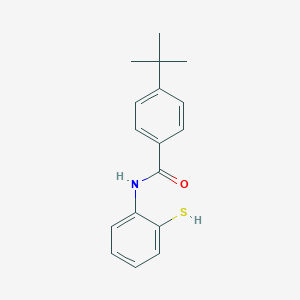
![3-bromo-4-ethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B399639.png)
![3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399640.png)
![6-iodo-2-propyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B399641.png)
![N-[4-({[(3-butoxybenzoyl)amino]carbothioyl}amino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B399642.png)
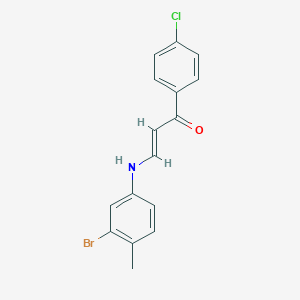
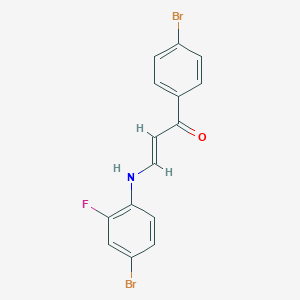
![N-(2,4-dichlorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399649.png)
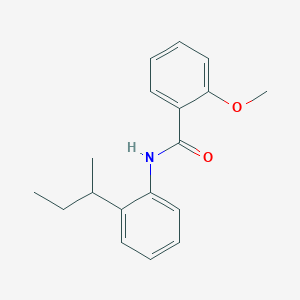
![N-(5-chloro-2-methoxyphenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399654.png)
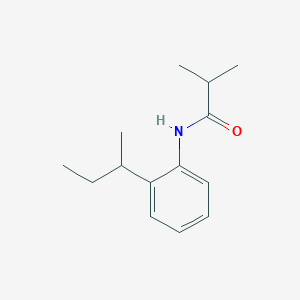
![N-[2-(butan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B399656.png)
